molecular formula C23H25N5O2S B2920785 5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-28-1

5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2920785
CAS No.: 851810-28-1
M. Wt: 435.55
InChI Key: HSKWYULIMUXNMR-UHFFFAOYSA-N
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Description

This compound features a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 4-methoxyphenyl group and a 4-phenylpiperazine moiety. The phenylpiperazine group is known for enhancing interactions with neurological targets (e.g., serotonin or dopamine receptors), while the methoxyphenyl substituent may improve lipophilicity and membrane permeability .

Properties

IUPAC Name

5-[(4-methoxyphenyl)-(4-phenylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c1-16-24-23-28(25-16)22(29)21(31-23)20(17-8-10-19(30-2)11-9-17)27-14-12-26(13-15-27)18-6-4-3-5-7-18/h3-11,20,29H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKWYULIMUXNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique arrangement of functional groups that may contribute to its pharmacological properties. The following sections will explore its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure includes a thiazole ring fused with a triazole moiety, alongside a piperazine group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Table 1: Chemical Properties

PropertyDescription
Molecular FormulaC23H25N5O2S
Molecular Weight419.5 g/mol
IUPAC Name5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial and antifungal properties. In studies focusing on similar compounds, it was found that modifications to the triazole ring can enhance activity against various pathogens.

For instance, a study conducted on several triazole derivatives demonstrated that compounds similar to our target exhibited notable activity against Staphylococcus aureus and Candida albicans . The method of "serial dilutions" was employed to ascertain the minimum inhibitory concentrations (MICs), revealing effective concentrations as low as 2 μg/ml for some derivatives.

Anticancer Activity

The anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives has been explored in various studies. For example, certain compounds have shown promising results against cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast cancer) with IC50 values indicating effective cytotoxicity .

Table 2: Anticancer Activity Data

Compound IDCancer Cell LineIC50 (µM)
47eMCF-743.4
47fHCT-1166.2

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Enzyme Inhibition : The compound could inhibit enzymes critical for microbial growth or cancer cell proliferation.
  • Receptor Interaction : Binding to specific receptors may modulate signaling pathways involved in cell survival and apoptosis.
  • Cell Membrane Disruption : Some studies suggest that similar compounds disrupt microbial cell membranes, leading to cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives:

  • Antimicrobial Efficacy : A study by the Department of Physical and Colloidal Chemistry investigated various triazole derivatives for their antimicrobial properties. The findings indicated that certain modifications significantly enhanced efficacy against both bacterial and fungal strains .
  • Cytotoxicity Against Cancer Cells : In vitro studies revealed that specific thiazolo-triazole derivatives exhibited selective cytotoxicity against cancerous cells while sparing normal cells. This selectivity suggests a favorable therapeutic index for further development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound Not explicitly provided ~500 (estimated) 4-Methoxyphenyl, 4-phenylpiperazine Likely moderate lipophilicity; potential CNS activity due to piperazine
869344-07-0 C25H28ClN5O3S 514.0 4-Ethoxy-3-methoxyphenyl, 4-(3-chlorophenyl)piperazine Increased steric bulk from ethoxy group; chloro substitution enhances hydrophobicity
869344-01-4 C22H21ClFN5OS 458.0 2-Fluorophenyl, 4-(3-chlorophenyl)piperazine Reduced molecular weight; fluorine may enhance metabolic stability
5-(4-Fluorobenzylidene)-2-(3,4,5-trihydroxyphenyl) analog C23H16FN3O3S ~437 (estimated) 4-Fluorobenzylidene, 3,4,5-trihydroxyphenyl High cytotoxicity to BEL-7402 cells but elevated toxicity to normal L-02 cells

Key Observations :

  • Substituent Effects : Chloro (Cl) and fluoro (F) groups enhance hydrophobicity and binding affinity to hydrophobic pockets, while methoxy (OCH3) groups balance solubility and permeability .

Pharmacological Activity

Anticancer Activity
  • Thiazolo-triazol-6-one derivatives with 4-benzyloxy or 4-acetoxy substituents (e.g., compounds in ) showed selective inhibition of HCT116 colon cancer cells (IC50 < 10 μM) with minimal toxicity to normal L-02 cells.
  • The target compound’s 4-methoxyphenyl group may confer similar selectivity, though direct data is lacking.
Antifungal Potential
  • Triazole-pyrazole hybrids (e.g., ) demonstrated inhibitory effects on fungal lanosterol 14α-demethylase (3LD6 enzyme) via molecular docking. The target compound’s triazole core and methoxyphenyl group could similarly interact with fungal cytochrome P450 enzymes.

Structure-Activity Relationships (SAR)

  • Piperazine Substitution : 4-Phenylpiperazine in the target compound may enhance blood-brain barrier penetration compared to 4-(3-chlorophenyl)piperazine in , which prioritizes peripheral activity.
  • Aromatic Substituents : Methoxy groups improve solubility over chloro/fluoro analogs but may reduce target affinity. For example, 4-fluorobenzylidene in increased cytotoxicity but also toxicity.

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